REACTION_CXSMILES
|
[CH2:1]([NH:4][CH:5]1[CH2:14][CH2:13][C:12]2[C:7](=[CH:8][C:9]([O:17]C)=[C:10]([O:15]C)[CH:11]=2)[CH2:6]1)[CH2:2][CH3:3]>Br>[CH2:1]([NH:4][CH:5]1[CH2:14][CH2:13][C:12]2[C:7](=[CH:8][C:9]([OH:17])=[C:10]([OH:15])[CH:11]=2)[CH2:6]1)[CH2:2][CH3:3]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC)NC1CC2=CC(=C(C=C2CC1)OC)OC
|
Name
|
|
Quantity
|
33 mL
|
Type
|
solvent
|
Smiles
|
Br
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was kept at the reflux temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
CONCENTRATION
|
Details
|
Subsequently the solution was concentrated under vacuum
|
Type
|
WASH
|
Details
|
the residue was repeatedly washed with acetone
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC)NC1CC2=CC(=C(C=C2CC1)O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |